Evidence Item 1: Potency of the 2-Isopropylnicotinate Scaffold at the P2Y12 Receptor vs. Simple Nicotinate Esters
The 2-isopropylnicotinate scaffold, in its ethyl ester form (ethyl 2-isopropylnicotinate), constitutes the core of AZD1283—a potent, reversible P2Y12 receptor antagonist that achieved clinical development. AZD1283 demonstrates a binding IC50 of 11 nM in a radioligand competition assay and a GTPγS functional IC50 of 25 nM [1]. In a modified Folts model in dog, AZD1283 dose-dependently inhibited ADP-induced platelet aggregation with an antithrombotic ED50 of 3.0 μg/kg/min and a therapeutic index (TI) ≥ 10 [1]. By contrast, simple nicotinate esters such as methyl nicotinate, ethyl nicotinate, and isopropyl nicotinate are primarily known as topical vasodilators and lack any documented P2Y12 antagonist activity [2]. The 2-isopropyl substituent is essential for the P2Y12 pharmacophore; the lead optimization study explicitly explored 2-alkyl variations on the nicotinate core, and the 2-isopropyl-bearing compound (AZD1283, compound 3) was selected as the clinical candidate over other substitution patterns [1].
| Evidence Dimension | P2Y12 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 11 nM (binding IC50); 25 nM (GTPγS IC50); ED50 3.0 μg/kg/min (in vivo antithrombotic) [ethyl 2-isopropylnicotinate scaffold in AZD1283] |
| Comparator Or Baseline | Simple nicotinate esters (methyl nicotinate, ethyl nicotinate, isopropyl nicotinate): No documented P2Y12 antagonist activity. |
| Quantified Difference | Qualitative categorical difference: potent P2Y12 antagonism vs. no P2Y12 activity. |
| Conditions | Radioligand competition binding assay; GTPγS binding assay; modified Folts model in dog [1]. |
Why This Matters
For procurement decisions in antithrombotic drug discovery programs, the 2-isopropylnicotinate scaffold provides a validated entry point to P2Y12 antagonism that simple nicotinate esters cannot offer.
- [1] Bach, P., Boström, J., Brickmann, K., et al. (2013). Lead optimization of ethyl 6-aminonicotinate acyl sulfonamides as antagonists of the P2Y12 receptor: separation of the antithrombotic effect and bleeding for candidate drug AZD1283. Journal of Medicinal Chemistry, 56(17), 7015–7024. doi:10.1021/jm400820m View Source
- [2] Steiner, A., Mayer, J. M., & Testa, B. (1992). Nicotinate esters: their binding to and hydrolysis by human serum albumin. Journal of Pharmacy and Pharmacology, 44(9), 745–749. doi:10.1111/j.2042-7158.1992.tb05512.x View Source
